molecular formula C21H26O5 B1583314 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione CAS No. 7091-05-6

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

Cat. No. B1583314
CAS RN: 7091-05-6
M. Wt: 358.4 g/mol
InChI Key: WQMGIEOKPKMWEY-BDNCKTDXSA-N
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Description

9β,11β-Epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, also known as 16alpha-Methylepoxide, is a metabolite of Mometasone Furoate . Mometasone Furoate is a tropical corticosteroid used as an anti-inflammatory . The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H28O5 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 . It has a low solubility in most solvents . Other physical and chemical properties such as melting point, boiling point, flash point, and refractive index are not provided in the search results.

Scientific Research Applications

Bioactive Compounds from Plants

Research on compounds structurally similar to "9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione" has revealed their presence in various plants, such as Nerium oleander. These compounds have been evaluated for their anti-inflammatory, cytotoxic, and multidrug resistance (MDR)-reversal activities. For example, certain pregnanes isolated from Nerium oleander have shown significant effects on calcein accumulation in MDR human ovarian cancer cells, indicating their potential in overcoming drug resistance in cancer treatment (Bai et al., 2007).

Synthetic Approaches and Derivatives

Alternative synthesis methods for related corticoids, serving as intermediates to potent anti-inflammatory agents like Betamethasone, demonstrate the versatility of these compounds in drug development. The synthesis often involves key reactions such as bis-epoxidation and regiospecific elimination, highlighting the complex chemistry involved in producing these bioactive steroids (Andrews et al., 1996).

Anti-inflammatory Properties

The structural modification of steroids, including the introduction of halogen atoms and alterations in the molecular backbone, can enhance their anti-inflammatory properties without systemic side effects. This aspect of research opens avenues for developing topically applied drugs with minimized adverse effects (Toscano et al., 1977).

Allergic Rhinitis and Asthma Treatment

The process of acylation of specific hydroxypregna-diones, leading to compounds used in treating allergic rhinitis and asthma, illustrates the application of these steroids in creating effective treatments for common respiratory conditions (Mealy et al., 2001).

properties

IUPAC Name

(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMGIEOKPKMWEY-FEUSSREZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

CAS RN

7091-05-6
Record name Pregna-1,4-diene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-, (9β,11β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9β,11β-epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
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Reactant of Route 6
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

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